Magnesium, bromo(1,1-dimethylethyl)-
Description
Magnesium, bromo(1,1-dimethylethyl)-, also known as tert-butylmagnesium bromide, is a Grignard reagent with the molecular formula C₄H₉BrMg and an average molecular weight of 177.34 g/mol (calculated for C₄H₩BrMg). Its CAS registry number is 63488-10-8, and it is commonly supplied as a 0.5 M solution in tetrahydrofuran (THF) or diethyl ether . This compound is widely used in organic synthesis to introduce the tert-butyl group into target molecules, leveraging its strong nucleophilic character for alkylation and coupling reactions. The bulky tert-butyl substituent imparts steric hindrance, influencing reaction kinetics and selectivity .
Properties
Molecular Formula |
C4H9BrMg |
|---|---|
Molecular Weight |
161.32 g/mol |
IUPAC Name |
magnesium;2-methylpropane;bromide |
InChI |
InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
UKZCGMDMXDLAGZ-UHFFFAOYSA-M |
Canonical SMILES |
C[C-](C)C.[Mg+2].[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Magnesium, bromo(1,1-dimethylethyl)- with structurally related Grignard reagents:
Reactivity and Steric Effects
- Nucleophilicity : Bromide-based Grignard reagents (e.g., tert-butylmagnesium bromide) are generally more reactive than chloride analogues (e.g., tert-butylmagnesium chloride) due to the weaker Mg–Br bond, facilitating faster transmetallation .
- Steric Hindrance : The tert-butyl group in Magnesium, bromo(1,1-dimethylethyl)- imposes significant steric bulk, reducing its reactivity toward hindered electrophiles compared to smaller Grignard reagents like methylmagnesium bromide. However, it is less hindered than aromatic derivatives (e.g., 4-tert-butylphenylmagnesium bromide), which require elevated temperatures for reactions .
- Solubility : Solutions in THF enhance stability and solubility compared to ether, particularly for aromatic derivatives .
Stability and Handling
- tert-Butylmagnesium Bromide : Stable at low temperatures (–20°C) in THF but moisture-sensitive. Degrades rapidly in air, requiring inert-atmosphere handling .
- Aromatic Derivatives : Higher thermal stability due to resonance stabilization of the aryl–Mg bond but prone to side reactions with strong electrophiles .
Research Findings and Case Studies
- Antioxidant Synthesis: Magnesium, bromo(1,1-dimethylethyl)- was instrumental in producing 2,4-bis(1,1-dimethylethyl)-phenol, a major antioxidant identified in Streptomyces extracts (22.518% abundance in GC-MS) .
- Comparative Reactivity: In hydrothermal carbonization, tert-butyl-substituted phenols (derived from Grignard reactions) exhibited higher thermal stability than ketones or esters, surviving up to 300°C .
- Biological Activity: Derivatives like 2,4-bis(1,1-dimethylethyl)-phenol demonstrated antimicrobial properties, attributed to hydroxyl group interactions with microbial membranes .
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